molecular formula C17H13NO3 B4250718 N-[3-(4-oxochromen-3-yl)phenyl]acetamide

N-[3-(4-oxochromen-3-yl)phenyl]acetamide

Cat. No.: B4250718
M. Wt: 279.29 g/mol
InChI Key: MIOAPWZYSQVSOJ-UHFFFAOYSA-N
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Description

N-[3-(4-Oxochromen-3-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a chromen-4-one (4-oxochromene) ring system attached to a phenyl group at the meta position. The acetamide moiety enhances hydrogen-bonding capacity, which is critical for interactions with biological targets.

Properties

IUPAC Name

N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11(19)18-13-6-4-5-12(9-13)15-10-21-16-8-3-2-7-14(16)17(15)20/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOAPWZYSQVSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-oxochromen-3-yl)phenyl]acetamide typically involves the reaction of 3-formylchromone with aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of chromone derivatives, including this compound, often employs green chemistry principles. Methods such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media are used to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-oxochromen-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(4-oxochromen-3-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the production of pigments, cosmetics, and laser dyes

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

The chromenone core distinguishes N-[3-(4-oxochromen-3-yl)phenyl]acetamide from other heterocyclic acetamides:

Compound Name Core Structure Key Features Biological Activity Reference
This compound Chromen-4-one Meta-substituted phenyl; 4-oxo group enhances π-π stacking and H-bonding Hypothesized: Cytotoxic, enzyme inhibitory
N-(4-Acetamidophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Thienopyrimidin-4-one Sulfur-containing heterocycle; dual acetamide groups Potential kinase inhibition due to planar structure
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorinated aromatic ring; rigid planar system Polymer precursor (polyimides)
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide Indole Nitrogen-containing heterocycle; oxoethyl linker Moderate cytotoxicity (SMMC-7721, HeLa cells)

Key Insight: The chromenone’s oxygen atom and fused benzene ring may improve solubility and target binding compared to sulfur-containing thienopyrimidines or nitrogen-rich indoles. Phthalimides, while structurally similar, are more suited for materials science due to their thermal stability .

Substituent Effects on the Phenyl Ring

Substituents on the phenyl ring significantly influence bioactivity and physicochemical properties:

Compound Name Substituents Key Effects Reference
This compound Chromenone at meta position Enhances electron-withdrawing effects; increases polarity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Cl, F, naphthyl Halogens improve lipophilicity; naphthyl enhances aromatic interactions
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide Cl, OH Chlorine increases stability; hydroxyl improves solubility

Acetamide Linkage and Position

The position and functionalization of the acetamide group modulate molecular interactions:

Compound Name Acetamide Position Additional Groups Impact Reference
This compound Meta Chromenone substituent Optimizes steric bulk for target binding
N-[4-({[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide Para Sulfamoyl, isoxazole Sulfamoyl enhances H-bonding; isoxazole adds rigidity
N-(3-((dimethylamino)methyl)-4-hydroxyphenyl)acetamide Para Dimethylamino, hydroxyl Amino group introduces basicity; hydroxyl aids solubility

Key Insight : The meta-substituted acetamide in the target compound may offer a balance between steric hindrance and flexibility, unlike para-substituted analogs with bulky groups (e.g., sulfamoyl in ) .

Q & A

Q. How does the compound’s stereochemistry impact its biological activity?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts) produces stereoisomers for comparative testing. Circular Dichroism (CD) spectroscopy characterizes chiral centers. Biological assays on isolated enantiomers (e.g., via chiral HPLC) reveal stereospecific effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(4-oxochromen-3-yl)phenyl]acetamide
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